
3-(4-Bromo-benzyl)-5,5-dimethyl-imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromo-benzyl)-5,5-dimethyl-imidazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BBD or BrBzD. This compound belongs to the class of imidazolidine-2,4-dione derivatives and has a molecular formula of C13H15BrN2O2.
Mécanisme D'action
The mechanism of action of BBD is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in cells. BBD has been found to inhibit the activity of certain enzymes and proteins that are involved in the progression of diseases.
Biochemical and Physiological Effects:
BBD has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the aggregation of amyloid beta (a protein associated with Alzheimer's disease), and protect neurons from oxidative stress (a key feature of Parkinson's disease).
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using BBD in lab experiments is its ability to selectively target specific signaling pathways without affecting normal cells. However, BBD has some limitations, including its poor solubility in water and low bioavailability.
Orientations Futures
There are several potential future directions for research on BBD. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of research is the identification of new therapeutic applications for BBD, particularly in the treatment of neurodegenerative diseases. Additionally, studies on the pharmacokinetics and pharmacodynamics of BBD are needed to determine its safety and efficacy in clinical settings.
In conclusion, 3-(4-Bromo-benzyl)-5,5-dimethyl-imidazolidine-2,4-dione is a promising compound that has shown potential in various scientific research applications. Its unique chemical structure and therapeutic properties make it an attractive target for future research in the field of drug discovery and development.
Méthodes De Synthèse
The synthesis of 3-(4-Bromo-benzyl)-5,5-dimethyl-imidazolidine-2,4-dione involves the reaction of 4-bromobenzylamine with 5,5-dimethyl-2,4-imidazolidinedione in the presence of a suitable catalyst. The resulting compound is purified by recrystallization and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
The unique chemical structure of BBD has made it an attractive compound for scientific research. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. BBD has also been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties.
Propriétés
IUPAC Name |
3-[(4-bromophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2)10(16)15(11(17)14-12)7-8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAUXRJPDLVDHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-benzyl)-5,5-dimethyl-imidazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

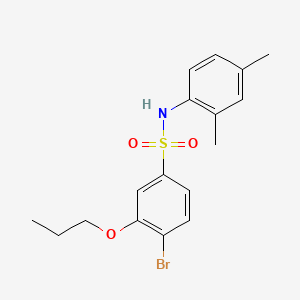
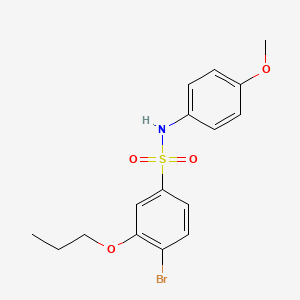
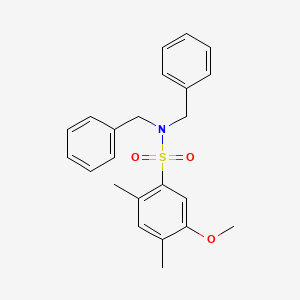
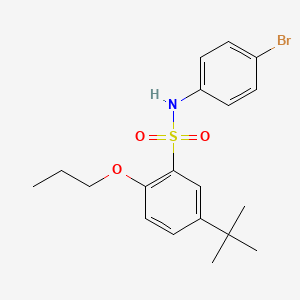

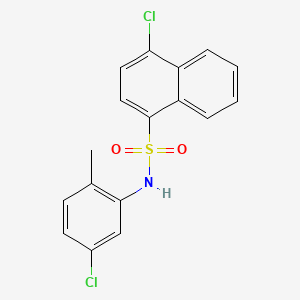

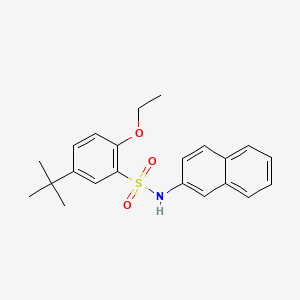
![4-[[4-[(4-Cyano-2-methoxyphenoxy)methyl]phenyl]methoxy]-3-methoxybenzonitrile](/img/structure/B7456792.png)
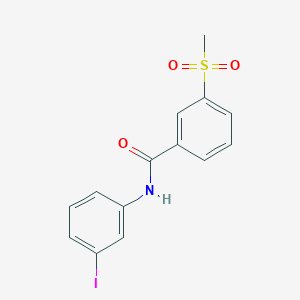
![2-(4-acetylphenoxy)-N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]acetamide](/img/structure/B7456801.png)

![N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B7456806.png)
![1-[2-[4-(4-Fluorophenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]quinoxalin-2-one](/img/structure/B7456810.png)